

S-Bioallethrin: A Comprehensive Technical Guide on its Physicochemical Properties

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Compound of Interest

Compound Name: *S-Bioallethrin*

Cat. No.: *B1148691*

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S-Bioallethrin is a synthetic pyrethroid insecticide valued for its rapid knockdown effect on a broad spectrum of flying and crawling insects.[1][2][3] As the most biologically active isomer of allethrin, it is a key component in various public health and domestic insecticide formulations, including aerosols, mosquito coils, and liquid emanators.[1][4] This technical guide provides an in-depth analysis of the physical and chemical properties of **S-Bioallethrin**, complete with experimental protocols and pathway visualizations to support researchers, scientists, and drug development professionals.

Core Physicochemical Properties

S-Bioallethrin is characterized as a yellow to brown viscous liquid with a faint, characteristic odor. It is the ester of the (1R, trans)-acid with (1S)-allethrolone. A comprehensive summary of its key physical and chemical properties is presented below.

General and Physical Properties

Property	Value	Source
Appearance	Yellow to brown viscous liquid	
Odor	Faint characteristic odour	
Molecular Formula	C ₁₉ H ₂₆ O ₃	
Molecular Weight	302.4 g/mol	
CAS Number	28434-00-6	
Density / Specific Gravity	0.98 - 1.02 g/mL (at 20°C)	
Melting Point	< -20°C	
Boiling Point	140°C (at 0.1 mmHg / 13.33 Pa); 165-170°C	
Flash Point	~120°C - 131°C	
Vapor Pressure	1.56 Pa (at 20°C); 43.9 mPa (at 20°C)	

Solubility and Partitioning

Property	Value	Source
Water Solubility	Insoluble; 4.6 mg/L (at 20°C)	
Organic Solvent Solubility	Soluble in hexane, methanol, alcohol, toluene, acetone, chloroform, isopropyl ether, and other organic solvents.	
Octanol/Water Partition Coefficient (Log P)	4.70 - 4.8	

Chemical Stability and Reactivity

S-Bioallethrin is susceptible to degradation under certain conditions. It is unstable in the presence of light, air, and alkaline conditions. The compound will decompose at temperatures exceeding 400°C, producing irritating fumes. However, it is noted to be more stable to heat and

light than natural pyrethrins. Under normal storage conditions, it can be stable for over two years.

Mechanism of Action and Metabolism

The insecticidal activity of **S-Bioallethrin** stems from its interaction with the nervous system of insects.

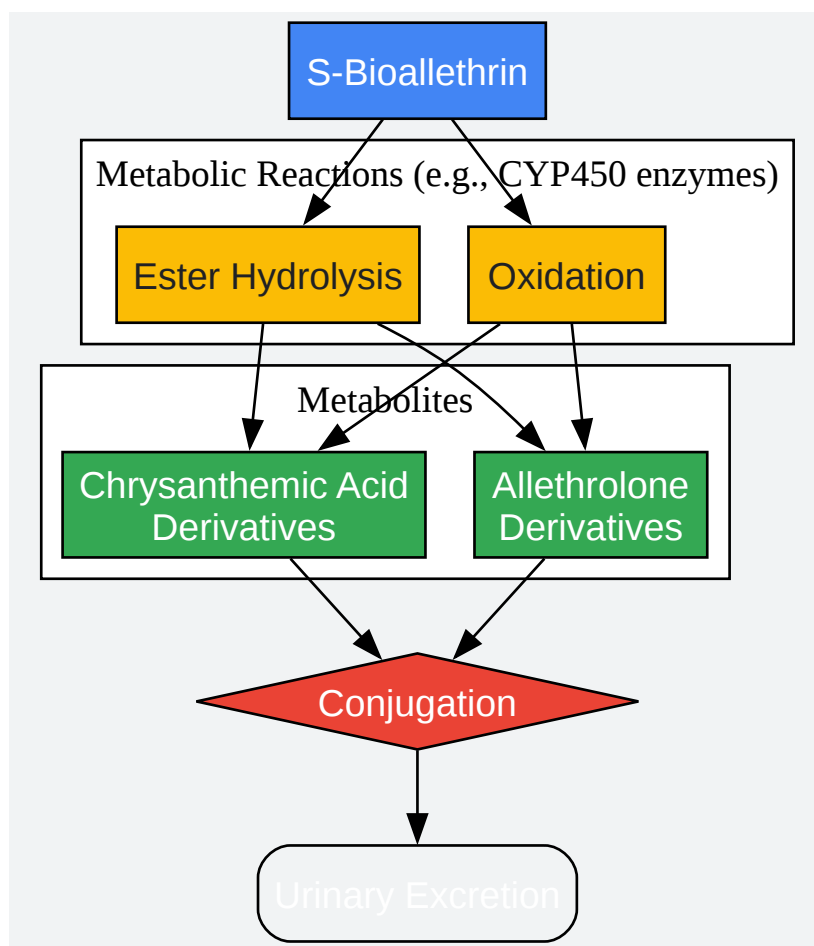
Mode of Action: Sodium Channel Modulation

S-Bioallethrin, like other Type I pyrethroids, primarily targets voltage-gated sodium channels in nerve cell membranes. It binds to the channels and modifies their gating kinetics, slowing both their opening and closing. This disruption leads to prolonged sodium tail currents, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.

Caption: **S-Bioallethrin**'s mechanism of action on voltage-gated sodium channels.

Mammalian Metabolism

In mammals, **S-Bioallethrin** is extensively metabolized, primarily through ester hydrolysis and oxidation, and does not tend to accumulate in tissues. The metabolic pathways involve the breakdown of the ester linkage and oxidation at various points on the chrysanthemic acid and alcohol moieties. In humans, metabolism is primarily carried out by cytochrome P450 enzymes, particularly CYP2C19. The resulting metabolites are often conjugated and excreted in the urine.



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Caption: Simplified metabolic pathway of **S-Bioallethrin** in mammals.

Experimental Protocols

The characterization and quantification of **S-Bioallethrin** and its isomers rely on various analytical techniques. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are crucial for resolving and quantifying its stereoisomers.

General Gas Chromatography (GC) Workflow for S-Bioallethrin Analysis

This protocol outlines a general procedure for the determination of **S-Bioallethrin** in insecticide products, such as liquid emanators or mosquito coils.

1. Objective: To quantify the concentration of **S-Bioallethrin** in a formulated product.

2. Materials and Reagents:

- Reference Standard: **S-Bioallethrin**, analytical grade (e.g., >99% purity).
- Solvent: Acetone or other suitable organic solvent.
- Sample: Insecticide product containing **S-Bioallethrin**.
- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
- Column: HP-5 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

3. Standard Preparation:

- Prepare a stock solution of **S-Bioallethrin** reference standard in the chosen solvent.
- Create a series of working standard solutions by serial dilution of the stock solution to cover a concentration range (e.g., 0.05 - 0.4 mg/mL).

4. Sample Preparation:

- Accurately weigh a portion of the sample.
- Extract the active ingredient using a suitable solvent (e.g., acetone) through methods like sonication or Soxhlet extraction.
- Dilute the extract to a final concentration within the calibration range of the working standards.
- Filter the final solution through a 0.45 µm filter if necessary.

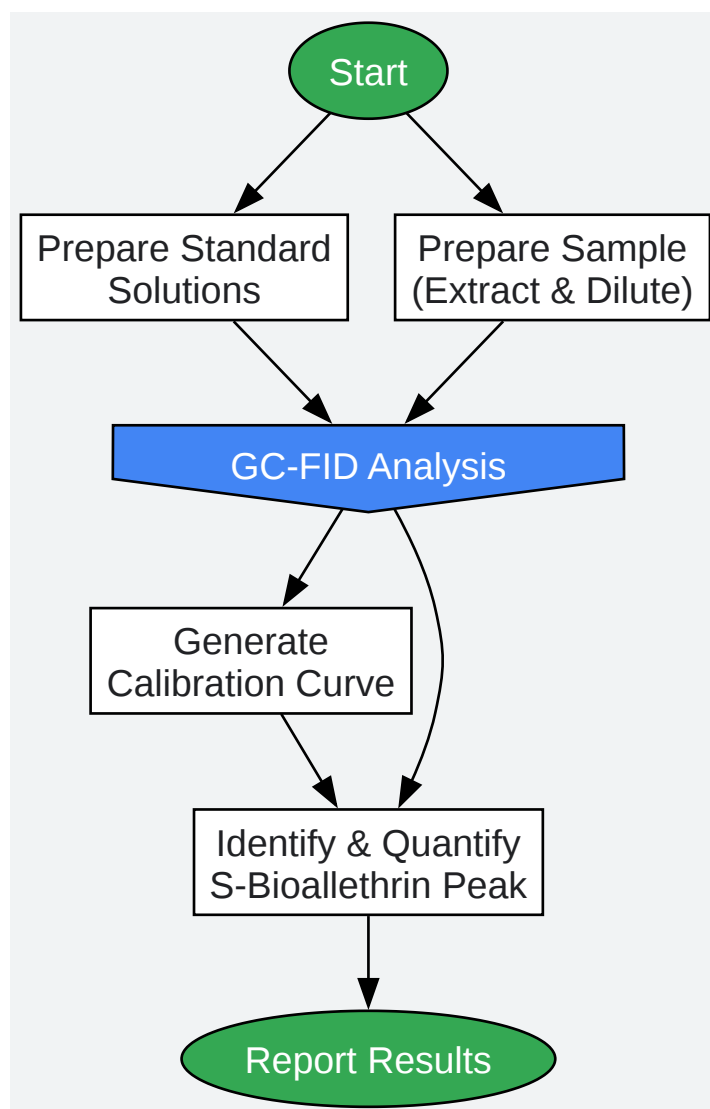
5. GC Operating Conditions:

- Carrier Gas: Nitrogen or Helium at a constant flow rate.
- Injector Temperature: 280-290°C.
- Detector Temperature: 300°C.

- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 0.5 min.
 - Ramp 1: Increase to 250°C at 30°C/min.
 - Ramp 2: Increase to 280°C at 3°C/min, hold for 8 min. (Note: The temperature program should be optimized for the specific column and instrument used).
- Injection Mode: Splitless.
- Injection Volume: 1 µL.

6. Analysis and Calculation:

- Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
- Inject the prepared sample solutions.
- Identify the **S-Bioallethrin** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the concentration of **S-Bioallethrin** in the sample using the calibration curve.



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Caption: General workflow for the quantitative analysis of **S-Bioallethrin** via GC.

Chiral HPLC for Isomer Separation

The separation of **S-Bioallethrin** from its other seven stereoisomers is critical for purity assessment. While a complete separation in a single run is challenging, specialized chiral columns can be employed.

1. Objective: To determine the enantiomeric and diastereomeric purity of an **S-Bioallethrin** sample.
2. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC).
- UV or Photodiode Array (PDA) Detector.
- Circular Dichroism (CD) detector for verification of enantiomeric separation.

3. Column and Mobile Phase:

- Column: A chiral stationary phase column, such as a CDShell column.
- Mobile Phase: A mixture of solvents like n-hexane and tetrahydrofuran (THF). The exact ratio must be optimized to achieve separation.

4. Procedure:

- Dissolve the **S-Bioallethrin** sample in the mobile phase or a compatible solvent.
- Inject the sample into the HPLC system.
- Monitor the elution profile at a suitable wavelength (e.g., 235 nm).
- Identify peaks corresponding to the different isomers based on their retention times and, if using a CD detector, their spectral properties.
- Calculate the isomeric purity by comparing the peak areas of the desired **S-Bioallethrin** isomer to the total area of all detected isomers.

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